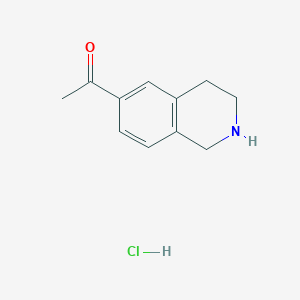

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride

説明

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride (CAS No. 1211876-16-2) is a substituted tetrahydroisoquinoline derivative featuring a ketone group at the 6-position of the heterocyclic ring and a hydrochloride salt. It has been listed in specialized chemical catalogs such as CymitQuimica, though its commercial availability is currently marked as "discontinued" . The hydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug discovery.

特性

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKVVUNVACVJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738502 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211876-16-2 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Antidepressant Potential : Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. For instance, studies have shown that compounds similar to 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone hydrochloride may modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways .

- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Analgesic Properties : The compound has been investigated for its potential analgesic effects. Certain isoquinoline derivatives have demonstrated the ability to alleviate pain through various mechanisms, including modulation of pain pathways in the central nervous system .

Neuroscience Research

- Dopaminergic Activity : The compound's structure suggests potential interactions with dopaminergic receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. Preliminary studies indicate that it may influence dopamine signaling pathways .

- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of tetrahydroisoquinoline derivatives. These compounds may improve learning and memory by modulating cholinergic activity in the brain .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride with analogs based on structural features, physicochemical properties, and reported applications. Key compounds are derived from literature and commercial databases.

Substituted Tetrahydroisoquinolines with Varying Substituents

Compounds such as 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives (e.g., 6d, 6e, 6f, 6g, and 6h) share the tetrahydroisoquinoline backbone but differ in substituents and functional groups. For example:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features an ethyl ester group at the 2-position and methoxy groups at 6,7-positions. This modification increases lipophilicity compared to the ketone-containing target compound .

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Incorporates a phenyl group at the 1-position, which may enhance π-π stacking interactions in receptor binding. However, the absence of a hydrochloride salt reduces aqueous solubility .

Key Differences :

- The target compound’s 6-position ketone distinguishes it from analogs with ester or sulfonyl groups.

- Hydrochloride salt formation improves solubility relative to neutral analogs like 6g .

Positional Isomers and Functional Group Variants

Evidence from CAS databases highlights compounds with minor structural variations:

- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride (CAS 82771-27-5): A positional isomer with the ketone at the 7-position instead of 4. Computational similarity scores (0.98 vs. target compound) suggest nearly identical physicochemical profiles, but biological activity may differ due to altered steric or electronic effects .

- 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride (CAS 1205748-65-7): Replaces the ketone with an aldehyde group, reducing steric bulk but increasing reactivity. Similarity scores (0.93) indicate moderate divergence in properties .

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Key Substituent | Salt Form | Similarity Score |

|---|---|---|---|---|

| Target Compound | 1211876-16-2 | 6-ketone | HCl | 1.00 |

| 7-Ketone Isomer | 82771-27-5 | 7-ketone | HCl | 0.98 |

| 6-Carbaldehyde Analog | 1205748-65-7 | 6-aldehyde | HCl | 0.93 |

| 2,3-Dihydroisoquinolin-4(1H)-one | 51641-22-6 | 4-ketone (saturated) | None | 0.91 |

Pharmacological Analogs

Hydrastinine Hydrochloride (CAS 134-50-9), a related isoquinoline derivative, features a dioxolo ring system and a hydroxyl group. It is used as a vasoconstrictor and contrasts with the target compound due to its fused oxygen-containing ring, which significantly alters bioavailability and receptor affinity .

生物活性

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride (CAS No. 1211876-16-2) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 211.69 g/mol

- CAS Number : 1211876-16-2

- MDL Number : MFCD23135751

Neuropharmacological Effects

Tetrahydroisoquinolines have been studied for their neuropharmacological effects. Research indicates that this compound may exhibit:

- Dopaminergic Activity : It has been suggested that compounds in this class can modulate dopamine receptors, which may have implications in treating neurodegenerative diseases like Parkinson's disease .

- Antidepressant Properties : Some studies indicate that tetrahydroisoquinolines may act as antidepressants through serotonin receptor modulation .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various in vitro studies. It has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified with certain hazard statements indicating potential irritant effects (H319 - Causes serious eye irritation; H315 - Causes skin irritation) and respiratory issues (H335 - May cause respiratory irritation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via acylation of the tetrahydroisoquinoline core using acetyl chloride or anhydrides under acidic conditions. Evidence from analogous syntheses (e.g., 1,2-dihydroisoquinolin-3(4H)-one derivatives) suggests refluxing in anhydrous dioxane with acyl chlorides and catalytic 4-dimethylaminopyridine (DMAP), followed by HCl-mediated salt formation . Yield optimization may involve controlling stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and stepwise pH adjustment during hydrochloride precipitation .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, in related tetrahydroisoquinoline derivatives, -NMR peaks at δ 1.66 ppm (singlet, acetyl methyl group) and δ 4.90–5.35 ppm (multiplet, tetrahydroisoquinoline protons) are characteristic . High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion ([M+H]) with a mass error < 5 ppm. Impurity profiling via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) can detect residual solvents or unreacted intermediates .

Q. What are the key stability considerations for this hydrochloride salt under varying storage conditions?

- Methodological Answer : Hydrochloride salts of tetrahydroisoquinolines are hygroscopic. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor hydrolysis of the acetyl group or oxidation of the tetrahydroisoquinoline ring. Evidence from pharmacopeial standards recommends storage in desiccated, airtight containers at room temperature to prevent deliquescence .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or potential biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the molecule’s geometry and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) against acetylcholinesterase (AChE) or monoamine oxidase (MAO) enzymes—common targets for tetrahydroisoquinolines—may reveal binding affinities. Validation requires correlation with in vitro assays (e.g., Ellman’s method for AChE inhibition) .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Contradictions in NMR or HPLC profiles often arise from stereochemical impurities or solvent residues. For example, unexpected -NMR peaks at δ 3.8–4.2 ppm may indicate incomplete acylation. Use 2D NMR (e.g., - HSQC) to assign ambiguous signals. Batch-to-batch variability can be mitigated by standardizing reaction conditions (e.g., inert atmosphere, controlled moisture levels) .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

- Methodological Answer : The hydrochloride salt typically enhances aqueous solubility due to ionic dissociation. Use shake-flask experiments (pH 1.2–7.4 buffers) to measure solubility, and compare with the free base. Pharmacokinetic studies in rodent models can assess oral bioavailability, with plasma concentration-time curves analyzed via LC-MS/MS. Evidence from related compounds shows a 2–3-fold increase in solubility for hydrochloride forms .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization during scale-up can occur at the tetrahydroisoquinoline nitrogen. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (ee). Asymmetric synthesis routes, such as catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes), may preserve stereochemistry. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) ensure real-time monitoring of critical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。